5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Process Chemistry Synthetic Methodology Agrochemical Synthesis

5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1027991-91-8) is the essential intermediate for SDHI fungicides (e.g., Penflufen) and fluorinated pyrazole-4-carboxamide libraries. The 5-fluoro substituent is structurally mandatory—non-fluorinated or other 5-halo analogs yield inferior potency. Key advantages: XLogP3=0.6 (enhanced permeability), pKa=2.74 (modulated target engagement), 94% synthetic yield under mild hydrolysis for economical scale-up. Supplied at ≥98% purity with full documentation. Critical for agrochemical and medicinal chemistry programs requiring high-performance fluorinated building blocks.

Molecular Formula C6H7FN2O2
Molecular Weight 158.132
CAS No. 1027991-91-8
Cat. No. B2687565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
CAS1027991-91-8
Molecular FormulaC6H7FN2O2
Molecular Weight158.132
Structural Identifiers
SMILESCC1=NN(C(=C1C(=O)O)F)C
InChIInChI=1S/C6H7FN2O2/c1-3-4(6(10)11)5(7)9(2)8-3/h1-2H3,(H,10,11)
InChIKeyHTMQNNFTTWLPIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1027991-91-8): A Key Fluorinated Pyrazole Building Block for Agrochemical and Pharmaceutical Synthesis


5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1027991-91-8) is a heterocyclic organic compound belonging to the pyrazole-4-carboxylic acid class [1]. It is characterized by a pyrazole ring with methyl groups at the 1- and 3-positions, a fluorine atom at the 5-position, and a carboxylic acid group at the 4-position [1]. This specific substitution pattern renders it a critical intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides, most notably penflufen [2], and it serves as a versatile scaffold in medicinal chemistry for the development of bioactive molecules [3].

Why Generic Substitution Fails: Critical Role of the 5-Fluoro Substituent in 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid


Simply substituting 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid with a non-fluorinated analog like 1,3-dimethyl-1H-pyrazole-4-carboxylic acid or another 5-halo derivative will not replicate its performance profile. The specific 5-fluoro substitution fundamentally alters key physicochemical properties and is a structural prerequisite for the potent fungicidal activity observed in derived SDHI compounds like penflufen [1]. The data presented below quantitatively demonstrates that the fluorine atom's unique electronegativity and size confer distinct advantages in lipophilicity, acidity, and biological target engagement compared to the non-fluorinated analog, making this specific compound essential for achieving desired outcomes in agrochemical and pharmaceutical research.

Quantitative Differentiation of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid Against Key Comparators


Demonstrated High-Yield Synthesis: 94% Yield Enables Cost-Effective Procurement

A specific, validated synthetic route for 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, detailed in patent CN112174891, achieves a 94% yield under mild conditions (LiOH·H₂O, THF/H₂O, 20 °C, 12 h) . This contrasts with generic or lower-yielding syntheses often encountered for similar pyrazole acids, directly impacting procurement and manufacturing costs for derivatives.

Process Chemistry Synthetic Methodology Agrochemical Synthesis

Fluorination Enhances Lipophilicity and Acidity Relative to Non-Fluorinated Analog

The presence of the 5-fluoro substituent in 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (XLogP3 = 0.6 [1]; pKa = 2.74±0.34 ) significantly alters its physicochemical profile compared to the non-fluorinated analog, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (LogP ~0.37-0.72 ; pKa ~3.3±0.25 [2]). The increased lipophilicity (higher LogP) improves membrane permeability, while the lower pKa enhances binding affinity in certain target pockets, making it a superior starting material for bioactive molecule design.

Physicochemical Properties Drug Design Agrochemical Optimization

5-Fluoro Substitution is Essential for Fungicidal Activity in Derived SDHI Compounds

A foundational patent (US 6054473) explicitly states that 1,3-dimethyl-5-fluoro-pyrazol-4-carboxamides, derived from the target compound, exhibit 'considerably better fungicidal activity' than constitutionally similar non-fluorinated analogs like N-(2-sec-butylcyclohexyl)-1,3-dimethylpyrazol-4-carboxamide [1]. This establishes the 5-fluoro group as a critical pharmacophore for achieving high potency in this class of SDHI fungicides.

Agricultural Chemistry Fungicide Development SDHI

Fluorination Confers Enhanced Metabolic Stability: A Class-Wide Advantage

Pyrazole rings are recognized as more metabolically stable bioisosteres of phenol . Fluorination of heterocycles, including pyrazoles, is a well-established strategy to further enhance metabolic stability by blocking oxidative metabolism at the substituted position, as documented in medicinal chemistry literature . While direct metabolic data for the target compound is limited, the presence of the 5-fluoro group strongly infers superior metabolic stability compared to the non-fluorinated analog.

Medicinal Chemistry Metabolic Stability Fluorine Chemistry

Validated Commercial Utility: Essential Intermediate for Penflufen, a Commercial SDHI Fungicide

5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is the direct precursor to the carboxylic acid moiety of penflufen [1], a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide . This is a proven, large-scale commercial application, validating the compound's utility and reliability as a building block for advanced agrochemicals. Alternative pyrazole acids are not suitable for this specific synthesis.

Agrochemical Fungicide Commercial Application

Recommended Application Scenarios for 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1027991-91-8)


Agrochemical R&D: Synthesis of Novel SDHI Fungicide Candidates

This compound is the definitive starting material for generating 1,3-dimethyl-5-fluoro-pyrazol-4-carboxamide libraries for structure-activity relationship (SAR) studies. The 5-fluoro group is critical for achieving high potency against fungal pathogens, as demonstrated by the performance of penflufen and related patent claims [1]. Using the non-fluorinated analog will likely result in compounds with inferior fungicidal activity [2].

Medicinal Chemistry: Design of Metabolically Stable Lead Compounds

Leverage the enhanced lipophilicity (XLogP3=0.6) and inferred metabolic stability of the fluorinated pyrazole core to design drug candidates with improved ADME profiles [1][2]. The compound's specific physicochemical properties (e.g., pKa=2.74) can be exploited to modulate target engagement and bioavailability .

Process Chemistry & Scale-Up: High-Yield Manufacturing of Pyrazole Intermediates

Adopt the documented 94% yield synthesis using mild hydrolysis conditions [1] for cost-effective, large-scale production of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid. This route ensures a reliable and economical supply for projects requiring multigram to kilogram quantities.

Chemical Biology: Development of Fluorinated Probes for Enzyme Interaction Studies

Utilize the unique electronic properties of the 5-fluoro substituent to design biochemical probes. Fluorination can alter enzyme interactions and metabolic pathways, making this compound a valuable tool for investigating biological systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.